3',5'-Dichloro-2'-methylphenacyl bromide
Overview
Description
3’,5’-Dichloro-2’-methylphenacyl bromide is an organic compound with the molecular formula C9H8BrCl2O It is a derivative of phenacyl bromide, where the phenyl ring is substituted with chlorine atoms at the 3’ and 5’ positions and a methyl group at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-2’-methylphenacyl bromide typically involves the bromination of 3’,5’-dichloro-2’-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 3’,5’-Dichloro-2’-methylphenacyl bromide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-2’-methylphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
Nucleophilic Substitution: The major products are substituted phenacyl derivatives.
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products are alcohols and alkanes.
Scientific Research Applications
3’,5’-Dichloro-2’-methylphenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2’-methylphenacyl bromide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dichloro-2’-methylphenylboronic acid
- 3’,5’-Dichloro-2’-methylacetophenone
- 3’,5’-Dichloro-2’-methylbenzyl alcohol
Uniqueness
3’,5’-Dichloro-2’-methylphenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a bromine atom makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1-(3,5-dichloro-2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITIGNOXUSLDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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